Benzyl-2,3,4,5,6-d5 alcohol

CAS No.: 68661-10-9

Cat. No.: VC2465439

Molecular Formula: C7H8O

Molecular Weight: 113.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68661-10-9 |

|---|---|

| Molecular Formula | C7H8O |

| Molecular Weight | 113.17 g/mol |

| IUPAC Name | (2,3,4,5,6-pentadeuteriophenyl)methanol |

| Standard InChI | InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1D,2D,3D,4D,5D |

| Standard InChI Key | WVDDGKGOMKODPV-RALIUCGRSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])CO)[2H])[2H] |

| SMILES | C1=CC=C(C=C1)CO |

| Canonical SMILES | C1=CC=C(C=C1)CO |

Introduction

Chemical Identity and Structure

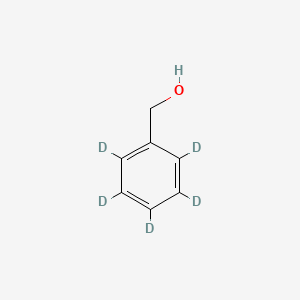

Benzyl-2,3,4,5,6-d5 alcohol (CAS: 68661-10-9) is a deuterated variant of conventional benzyl alcohol, where the five hydrogen atoms at positions 2, 3, 4, 5, and 6 on the benzene ring have been replaced with deuterium atoms while maintaining the characteristic -CH₂OH functional group . This selective deuteration pattern creates a unique molecular entity with the formula C₇H₃D₅O, though it is often represented simply as C₇H₈O in databases since deuterium is an isotope of hydrogen . The compound is also known by several alternative names including (2,3,4,5,6-pentadeuteriophenyl)methanol, benzyl alcohol-d5, and (~2~H_5_)phenylmethanol .

Molecular Characteristics

The molecular weight of benzyl-2,3,4,5,6-d5 alcohol is approximately 113.17 g/mol, which is higher than the non-deuterated benzyl alcohol (108.14 g/mol) due to the additional mass contributed by the five deuterium atoms. Each deuterium atom has a mass approximately twice that of a regular hydrogen atom, accounting for this difference. The compound maintains the same chemical functional groups as regular benzyl alcohol, with a hydroxymethyl group (-CH₂OH) attached to a phenyl ring where all positions are occupied by deuterium atoms.

Structural Significance

The significance of the structure lies in its isotopic labeling pattern. The strategic positioning of deuterium atoms on the aromatic ring while leaving the hydroxymethyl group unmodified creates a compound that behaves chemically similar to regular benzyl alcohol but can be distinguished spectroscopically . This selective deuteration allows researchers to track the compound in complex mixtures and study reaction mechanisms with enhanced precision.

Physical and Chemical Properties

Benzyl-2,3,4,5,6-d5 alcohol exhibits physical and chemical properties largely similar to those of non-deuterated benzyl alcohol, with certain modifications resulting from the isotopic substitution. Understanding these properties is essential for its effective application in research and analytical settings.

Chemical Reactivity

The chemical reactivity of benzyl-2,3,4,5,6-d5 alcohol mirrors that of regular benzyl alcohol, with the hydroxyl group serving as the primary reactive center. This alcohol can undergo various transformations:

-

Oxidation to form benzaldehyde-2,3,4,5,6-d5

-

Esterification reactions with carboxylic acids

-

Conversion to benzyl-2,3,4,5,6-d5 chloride through reaction with chlorinating agents

-

Nucleophilic substitution reactions

The deuterium atoms on the benzene ring remain relatively stable during most chemical transformations, maintaining the isotopic label through various reaction sequences .

Spectroscopic Properties

The deuteration pattern significantly alters the compound's spectroscopic profile, especially in nuclear magnetic resonance (NMR) spectroscopy. The absence of aromatic protons in the ¹H NMR spectrum results in simplified spectra showing primarily the signals from the methylene group. This property makes the compound valuable as an internal standard in quantitative NMR studies .

Synthesis Methods and Production

The synthesis of benzyl-2,3,4,5,6-d5 alcohol can be accomplished through various routes, with most strategies focusing on the incorporation of deuterium into the aromatic ring structure.

Primary Synthetic Routes

One established synthesis pathway involves the reduction of benzoic acid-d5 or its derivatives. This multi-step process typically begins with deuterated benzoic acid, which undergoes reduction to produce the corresponding alcohol . The synthesis can be outlined as follows:

-

Reduction of benzoic acid-d5 using lithium aluminum deuteride (LiAlD₄) in diethyl ether

-

Subsequent workup to isolate the desired benzyl-2,3,4,5,6-d5 alcohol

Alternative synthetic approaches may include:

-

Catalytic exchange reactions under deuterium gas

-

Reduction of deuterated benzaldehydes

-

Chemical modification of pre-deuterated precursors

Purification and Quality Control

After synthesis, the compound undergoes purification procedures, commonly including distillation, recrystallization, or chromatographic techniques. Quality control typically involves confirming the deuterium incorporation level and chemical purity through methods such as mass spectrometry, NMR spectroscopy, and infrared spectroscopy . High-quality commercial preparations typically aim for deuterium incorporation exceeding 98% at the specified positions.

Analytical Applications

Benzyl-2,3,4,5,6-d5 alcohol serves crucial functions in various analytical methodologies, particularly where isotopic labeling offers advantages in detection and quantification.

Role in Spectroscopic Analysis

The compound's selective deuteration pattern makes it extremely valuable in NMR studies. The absence of aromatic proton signals in ¹H NMR allows for clearer observation of other compounds in complex mixtures. This property is particularly useful in:

-

Quantitative NMR analysis, where the compound can serve as an internal standard

-

Studies of reaction mechanisms involving aromatic compounds

Mass Spectrometry Applications

In mass spectrometry, benzyl-2,3,4,5,6-d5 alcohol and its derivatives provide distinctive fragmentation patterns with mass shifts corresponding to the deuterium content. This property enables:

-

Use as internal standards for quantification

-

Tracer studies in complex biological or environmental systems

-

Authentication of compound identity in analytical protocols

The predictable mass shift of +5 units compared to non-deuterated analogs provides a clear signature in mass spectral data .

Research Applications

Beyond its analytical utility, benzyl-2,3,4,5,6-d5 alcohol finds extensive application in various research domains, particularly those requiring isotopic labeling.

Metabolic and Pharmacokinetic Studies

The isotopic labeling pattern of benzyl-2,3,4,5,6-d5 alcohol makes it valuable for tracking metabolic pathways and studying pharmacokinetics. When incorporated into pharmaceutically relevant compounds, the deuterium label allows researchers to:

-

Monitor metabolic transformations

-

Quantify clearance rates and tissue distribution

-

Distinguish between endogenous and exogenous compounds in biological systems

These applications are particularly valuable in drug development and toxicological research where understanding metabolic fates is crucial.

Reaction Mechanism Investigations

Deuterium labeling serves as a powerful tool for elucidating reaction mechanisms. Benzyl-2,3,4,5,6-d5 alcohol can be used to:

-

Study kinetic isotope effects

-

Track reaction pathways in complex transformations

-

Investigate catalytic processes involving benzyl alcohol derivatives

For example, research has shown that benzyl-2,3,4,5,6-d5 alcohol can be converted to the corresponding benzaldehyde using oxidation catalysts, allowing researchers to study the mechanistic details of this transformation through the behavior of the deuterium label .

Comparative Analysis with Related Compounds

Understanding the relationship between benzyl-2,3,4,5,6-d5 alcohol and structurally related compounds provides important context for its applications and properties.

Comparison with Non-deuterated Benzyl Alcohol

While chemically similar to conventional benzyl alcohol, the deuterated version offers several distinctive characteristics:

| Property | Benzyl-2,3,4,5,6-d5 Alcohol | Non-deuterated Benzyl Alcohol |

|---|---|---|

| Molecular Weight | 113.17 g/mol | 108.14 g/mol |

| NMR Spectrum | Simplified with absence of aromatic proton signals | Complex with both aromatic and methylene proton signals |

| Mass Spectrum | M+ at m/z 113 | M+ at m/z 108 |

| Kinetic Behavior | Potential kinetic isotope effects in reactions | Standard reaction kinetics |

| Applications | Specialized analytical and tracer uses | General solvent and intermediate applications |

These differences make the deuterated compound valuable for specialized applications despite its higher cost compared to regular benzyl alcohol .

Relationship with Benzyl-2,3,4,5,6-d5 Chloride

Benzyl-2,3,4,5,6-d5 chloride (CAS: 68661-11-0) is a closely related compound that can be synthesized from benzyl-2,3,4,5,6-d5 alcohol through chlorination reactions. This transformation typically involves reagents such as thionyl chloride or phosphorus trichloride. The chloride derivative serves as an important intermediate in organic synthesis, offering enhanced reactivity in nucleophilic substitution reactions while maintaining the deuterium labeling pattern.

Recent Research and Future Directions

Recent developments in isotope labeling technology continue to expand the applications of deuterated compounds including benzyl-2,3,4,5,6-d5 alcohol.

Emerging Applications

Current research trends suggest growing applications in:

-

Deuterated pharmaceuticals with improved metabolic stability

-

Advanced materials research using isotope labeling

-

Environmental tracer studies

-

Enhanced NMR techniques leveraging deuterium labeling

The compound's selective deuteration pattern makes it particularly valuable for specialized applications where maintaining the reactivity of the hydroxyl group while tracking the aromatic portion is desired.

Technological Advances

Improvements in synthetic methods have made deuterated compounds increasingly accessible, with developments including:

-

Catalytic deuteration processes with higher efficiency

-

Microflow chemistry approaches for isotope incorporation

-

Enhanced purification technologies for high-isotopic purity

-

Computational methods for predicting deuterium effects

These advances are likely to further expand the availability and applications of benzyl-2,3,4,5,6-d5 alcohol and related compounds in the coming years.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume